![molecular formula C18H23N3O6S B15286832 3-[1-(4-Methylphenyl)sulfonylimidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B15286832.png)
3-[1-(4-Methylphenyl)sulfonylimidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
BOC-D-HIS(TOS)-OH, also known as tert-butyloxycarbonyl-D-histidine tosylate, is a derivative of the amino acid histidine. It is commonly used in peptide synthesis as a protecting group for the amino group of histidine. The tert-butyloxycarbonyl (BOC) group protects the amino group, while the tosyl (TOS) group protects the imidazole side chain of histidine. This compound is crucial in the field of peptide synthesis, allowing for the selective deprotection and coupling of amino acids.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of BOC-D-HIS(TOS)-OH typically involves the protection of the amino group of histidine with the BOC group and the protection of the imidazole side chain with the tosyl group. The process generally includes the following steps:
Protection of the Amino Group: Histidine is reacted with di-tert-butyl dicarbonate (BOC2O) in the presence of a base such as triethylamine (TEA) to form BOC-histidine.
Protection of the Imidazole Side Chain: The BOC-histidine is then reacted with tosyl chloride (TsCl) in the presence of a base such as pyridine to form BOC-D-HIS(TOS)-OH.
Industrial Production Methods
In an industrial setting, the production of BOC-D-HIS(TOS)-OH follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The final product is typically purified using techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
BOC-D-HIS(TOS)-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: The BOC group can be removed using acids such as trifluoroacetic acid (TFA), while the tosyl group can be removed using bases or nucleophiles.
Coupling Reactions: The protected histidine can be coupled with other amino acids or peptides using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Common Reagents and Conditions
Deprotection: TFA for BOC removal, bases like sodium hydroxide (NaOH) or nucleophiles for tosyl removal.
Coupling: DCC or DIC in the presence of a base like N-methylmorpholine (NMM).
Major Products Formed
Deprotection: Histidine or partially protected histidine derivatives.
Coupling: Peptides or peptide fragments containing histidine.
科学的研究の応用
BOC-D-HIS(TOS)-OH is widely used in scientific research, particularly in the fields of:
Chemistry: Used in the synthesis of peptides and proteins.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of synthetic peptides for research and pharmaceutical applications.
作用機序
The primary function of BOC-D-HIS(TOS)-OH is to protect the amino and imidazole groups of histidine during peptide synthesis. The BOC group prevents unwanted reactions at the amino group, while the tosyl group protects the imidazole side chain. These protecting groups can be selectively removed under specific conditions, allowing for the stepwise synthesis of peptides.
類似化合物との比較
Similar Compounds
BOC-L-HIS(TOS)-OH: The L-isomer of BOC-D-HIS(TOS)-OH, used similarly in peptide synthesis.
Fmoc-D-HIS(TOS)-OH: Uses the fluorenylmethyloxycarbonyl (Fmoc) group instead of BOC for amino protection.
Z-D-HIS(TOS)-OH: Uses the benzyloxycarbonyl (Z) group for amino protection.
Uniqueness
BOC-D-HIS(TOS)-OH is unique due to its specific protecting groups, which offer distinct advantages in terms of stability and ease of removal. The BOC group is stable under basic conditions and can be removed using mild acids, while the tosyl group provides robust protection for the imidazole side chain, making it suitable for various synthetic applications.
特性
IUPAC Name |
3-[1-(4-methylphenyl)sulfonylimidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O6S/c1-12-5-7-14(8-6-12)28(25,26)21-10-13(19-11-21)9-15(16(22)23)20-17(24)27-18(2,3)4/h5-8,10-11,15H,9H2,1-4H3,(H,20,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCLJSEPKYJSEHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(N=C2)CC(C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
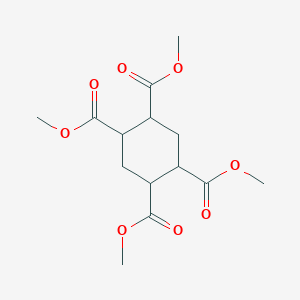

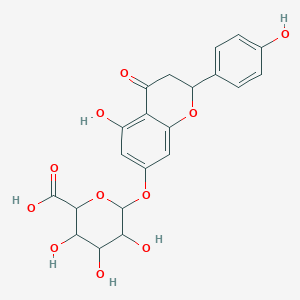
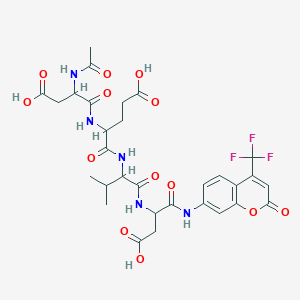

![(3R)-3-[4-({3-[4-(trifluoromethyl)phenyl]phenyl}methoxy)phenyl]hex-4-ynoic acid](/img/structure/B15286775.png)
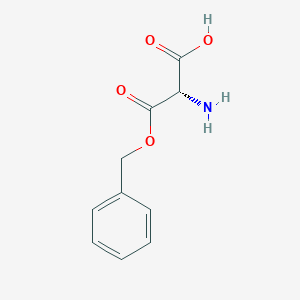
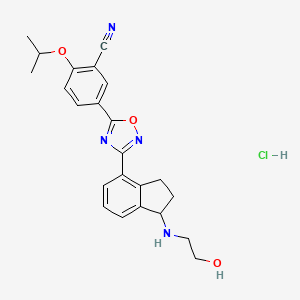
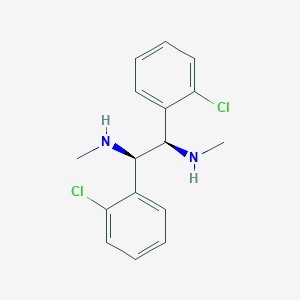
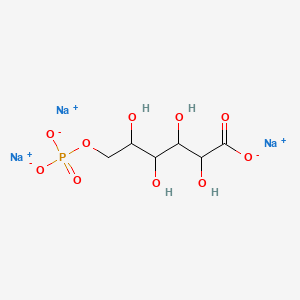

![5,9,14-trimethyl-4,12-dioxatricyclo[9.3.0.03,5]tetradeca-1(11),8,13-trien-2-one](/img/structure/B15286846.png)
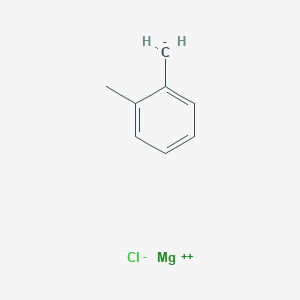
![4-(1-aminoethyl)-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide](/img/structure/B15286854.png)
